3-Carene
Overview
Description
3-Carene: is a bicyclic monoterpene found in various plants, including pine trees, rosemary, and cedarwood. It contributes to the characteristic aroma of these plants. Chemically, it has the following structure:
CH2=C(CH3)2
Scientific Research Applications
Mechanism of Action
Target of Action
3-Carene is an antimicrobial monoterpene found naturally in various plants. In a recent study, its antibacterial effects were investigated against two bacterial strains: Gram-positive Brochothrix thermosphacta (ACCC 03870) and Gram-negative Pseudomonas fluorescens (ATCC 13525) . The primary targets of this compound are the cell membranes and genomic DNA of these bacteria.
Action Environment
Environmental factors (e.g., temperature, pH, humidity) can influence this compound’s efficacy and stability. For instance, higher temperatures may enhance its antimicrobial activity.
Safety and Hazards
3-Carene may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is recommended to use personal protective equipment, avoid breathing vapors, mist or gas, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and beware of vapors accumulating to form explosive concentrations .
Biochemical Analysis
Biochemical Properties
The biosynthesis of 3-Carene is controlled by a small family of closely related this compound synthase genes . These genes are responsible for the production of this compound in the plant .
Cellular Effects
The presence of this compound in the cells of the Sitka spruce is believed to contribute to the tree’s resistance to the white pine weevil
Molecular Mechanism
The molecular mechanism of this compound involves its synthesis by the this compound synthase enzymes . These enzymes convert precursor molecules into this compound through a series of biochemical reactions .
Metabolic Pathways
This compound is part of the terpenoid biosynthesis pathway in plants . It is synthesized from precursor molecules through the action of this compound synthase enzymes .
Preparation Methods
Natural Sources::
3-Carene: can be extracted from essential oils obtained from pine, cedar, and rosemary.
Dehydration of α-terpinene: Heating α-terpinene (another monoterpene) leads to the loss of water, forming .
Isomerization of limonene: Limonene, abundant in citrus oils, can be isomerized to yield .
Steam distillation: of pine resin or other plant materials is commonly used for large-scale production.
Chemical Reactions Analysis
Reactions::
Oxidation: can undergo oxidation reactions, yielding epoxides or hydroperoxides.
Reduction: Reduction of the double bond forms saturated derivatives.
Substitution: Halogenation or alkylation reactions are possible.
Oxidation: Peroxy acids (e.g., m-chloroperbenzoic acid).
Reduction: Hydrogen gas over a metal catalyst (e.g., palladium on carbon).
Substitution: Halogens (e.g., bromine) or alkylating agents.
- Oxidation: Epoxides or hydroperoxides.
- Reduction: Saturated derivatives.
- Substitution: Halogenated or alkylated products.
Comparison with Similar Compounds
Limonene: Another monoterpene with a similar structure but distinct aroma.
α-Terpinene: Isomer of , found in tea tree oil.
Properties
IUPAC Name |
3,7,7-trimethylbicyclo[4.1.0]hept-3-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-7-4-5-8-9(6-7)10(8,2)3/h4,8-9H,5-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOFWKZOCNGFEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2C(C1)C2(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
Record name | CARENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8405 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047462 | |
Record name | 3-Carene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4047462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Carene is a colorless liquid with a sweet, turpentine-like odor. Floats on water. (USCG, 1999), Liquid, Colorless liquid with a sweet, turpentine-like odor; [CAMEO], Solid, Colourless to light pale liquid; fruity aroma | |
Record name | CARENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8405 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Bicyclo[4.1.0]hept-3-ene, 3,7,7-trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Carene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7830 | |
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Record name | alpha-Carene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035619 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | d-3-Carene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1341/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Record name | 3-CARENE (δ-3-CARENE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/247 | |
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Boiling Point |
338 °F at 760 mmHg (USCG, 1999), 169.00 to 174.00 °C. @ 705.00 mm Hg, 175-178 °C | |
Record name | CARENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8405 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | alpha-Carene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035619 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | 3-CARENE (δ-3-CARENE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/247 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
Insoluble in water; soluble in benzene, pet ether, Slightly soluble (in ethanol) | |
Record name | d-3-Carene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1341/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.86 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.860-0.868, 0.86 | |
Record name | CARENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8405 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | d-3-Carene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1341/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Record name | 3-CARENE (δ-3-CARENE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/247 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
3.72 [mmHg] | |
Record name | 3-Carene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7830 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13466-78-9, 74806-04-5 | |
Record name | CARENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8405 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 3-Carene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13466-78-9 | |
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Record name | Carene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074806045 | |
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Record name | Bicyclo[4.1.0]hept-3-ene, 3,7,7-trimethyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 3-Carene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4047462 | |
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Record name | 3,7,7-trimethylbicyclo[4.1.0]hept-3-ene | |
Source | European Chemicals Agency (ECHA) | |
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Record name | alpha-Carene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035619 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 3-CARENE (δ-3-CARENE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/247 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
< 25 °C | |
Record name | alpha-Carene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035619 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 3-carene and where is it found?
A1: this compound is a bicyclic monoterpene commonly found as a major component in the essential oils of various plants, particularly those belonging to the Pinaceae family such as pine trees [, , , , , , , , , ]. It is also found in some Chinese medicinal herbs like Piper nigrum L. and Murraya koenigii L. [].
Q2: How does this compound exert its sleep-enhancing effects?
A2: Research indicates that this compound interacts with the GABAA-benzodiazepine (BZD) receptors in the brain, similar to the action of α-pinene []. It acts as a positive modulator of these receptors, potentiating the effects of GABA, a major inhibitory neurotransmitter. This leads to increased sleep duration and reduced sleep latency [].
Q3: Can you elaborate on this compound's interaction with GABAA-BZD receptors?
A3: Molecular docking studies suggest that this compound binds to the BZD site of the α1 and ϒ2 subunits of the GABAA-BZD receptor []. This binding prolongs the decay time constant of inhibitory synaptic responses, enhancing the receptor-mediated synaptic responses []. These effects can be mimicked by zolpidem (a known GABAA-BZD receptor modulator) and blocked by flumazenil (a GABAA-BZD receptor antagonist) [].
Q4: What is the role of this compound in plant defense mechanisms?
A4: this compound plays a significant role in the defense mechanism of certain trees like western larch (Larix occidentalis) against insect infestation []. These trees produce higher concentrations of this compound compared to other species like Douglas-fir (Pseudotsuga menziesii) [].
Q5: How does this compound deter insect infestation?
A5: Laboratory and field studies reveal that this compound exhibits both toxic and repellent effects on insects like the Douglas-fir beetle (Dendroctonus pseudotsugae) [, ]. It has been found to be one of the most toxic monoterpenes for this beetle species [].
Q6: How does western larch utilize this compound for defense?
A6: The presence of this compound in western larch slows down the colonization process of Douglas-fir beetles, allowing the tree more time to activate its defense mechanisms and resist infestation []. This is evidenced by fewer beetle entrance holes and egg galleries observed in live western larch compared to Douglas-fir [].
Q7: How effective are traps baited with this compound in controlling Douglas-fir beetle populations?
A7: Field trials demonstrate that the addition of this compound to traps baited with the Douglas-fir beetle aggregation pheromone (frontalin) significantly reduces the number of beetles captured [, , ].
Q8: How does the chemical structure of this compound contribute to its properties?
A8: this compound possesses a bicyclic structure with a cyclopropane ring fused to a cyclohexene ring [, , ]. This unique structure, particularly the strained cyclopropane ring, contributes to its reactivity and distinct biological activities [, , ].
Q9: What is the molecular formula and weight of this compound?
A9: The molecular formula of this compound is C10H16, and its molecular weight is 136.23 g/mol [].
Q10: What are the key spectroscopic characteristics of this compound?
A10: this compound can be identified by its characteristic peaks in various spectroscopic analyses. In 1H NMR, it exhibits signals indicative of vinyl protons and methyl groups []. 13C NMR data further confirm its structure, particularly the chemical shifts associated with the double bond and methyl groups []. Infrared (IR) spectroscopy reveals the presence of characteristic stretching vibrations corresponding to specific functional groups within the molecule [].
Q11: Can this compound be chemically modified to produce other compounds?
A11: Yes, the reactive double bond and cyclopropane ring in this compound make it amenable to various chemical transformations [, , , , ]. For instance, it can undergo oxidation reactions with potassium permanganate (KMnO4) to yield oxygenated derivatives like ketones and diols [].
Q12: What are some examples of compounds derived from this compound modifications?
A12: Oxidation of this compound with KMnO4 produces compounds like (2Z,4Z)-3,6,6-trimethylcyclohepta-2,4-dienone, (1R,4S,6S)-4-hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptane-3-one, and (1S,3S,4R,6R)-3,7,7-trimethylbicyclo[4.1.0]heptan-3,4-diol []. Other modifications include acylation reactions using acid anhydrides in the presence of zeolites, leading to the formation of acetylcarenes [, ].
Q13: What is the significance of these this compound derivatives?
A13: These derivatives can exhibit different biological and chemical properties compared to the parent compound, this compound [, ]. They can be further modified and explored for potential applications in various fields, including pharmaceuticals, fragrances, and agriculture [, ].
Q14: How do different catalysts influence the chemical transformation of this compound?
A14: The choice of catalyst plays a crucial role in directing the reaction pathway and selectivity in this compound transformations [, , , ]. For example, in the dehydrogenation of this compound, chromia-alumina catalysts have been found to be more active than chromia alone [, ].
Q15: What are the key factors affecting the catalytic activity in this compound transformations?
A15: Several factors influence the catalytic activity, including the oxidation state of the metal ions in the catalyst, the catalyst's acidity, and the presence of promoters like potassium ions [, ]. The reaction conditions, such as temperature and pressure, also play a significant role [, ].
Q16: How is computational chemistry used in understanding this compound and its reactions?
A16: Computational methods like density functional theory (DFT) can provide valuable insights into the electronic structure, bonding, and reactivity of this compound [, ]. These methods can also be used to study reaction mechanisms and predict the properties of this compound derivatives [, ].
Q17: Can you provide an example of how computational chemistry has been applied to this compound research?
A17: In a study investigating the ozonolysis of this compound, high-level quantum chemistry and kinetic calculations were employed to elucidate the reaction mechanism []. This study revealed the formation of various intermediates and products, contributing to a better understanding of this compound's atmospheric chemistry [].
Q18: What is the significance of studying the ozonolysis of this compound?
A18: Ozonolysis is a significant atmospheric degradation pathway for this compound [, ]. Understanding this process helps assess the environmental fate and impact of this compound released from biogenic sources [, ].
Q19: What are the potential applications of this compound based on its physicochemical and biological properties?
A19: this compound shows promise in various applications. Its sleep-enhancing properties suggest its potential use in aromatherapy or as a lead compound for developing novel sleep aids []. Its insecticidal and repellent activities make it a potential candidate for developing bio-based pesticides [, , , ].
Q20: Are there any analytical techniques available to detect and quantify this compound?
A20: Yes, various analytical techniques are employed for the detection and quantification of this compound. Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a widely used technique for identifying and quantifying this compound in complex mixtures like essential oils [, , , , , , , ].
Q21: Are there other analytical techniques being explored for this compound analysis?
A21: Yes, researchers are exploring sensor-based approaches for this compound detection. For example, a study employed a polymethacrylic acid imprinted quartz crystal microbalance sensor for selective and sensitive detection of this compound in mango []. This approach holds potential for rapid and on-site analysis of this compound in various matrices.
Q22: Has any research been done on the toxicity of this compound?
A22: While this compound is generally considered safe for most applications, some studies indicate potential toxicological effects at higher concentrations. Inhalation of high concentrations of this compound has been shown to cause bronchoconstriction in isolated guinea pig lungs, potentially mediated by the release of arachidonic acid and subsequent production of inflammatory mediators [].
Q23: Are there any specific safety concerns regarding the use of this compound?
A23: Given its potential for bronchoconstriction at high concentrations, caution should be exercised when handling or using this compound, especially in enclosed spaces [, ]. Further research is necessary to fully understand its toxicological profile and determine safe exposure limits for various applications.
Q24: What are the implications of the varying this compound content in different plant species and populations?
A24: The variation in this compound content can impact the plant's susceptibility to insect infestation and its potential applications [, , , , , ]. For example, Sitka spruce (Picea sitchensis) genotypes with higher this compound content exhibit greater resistance to white pine weevils (Pissodes strobi) [, ].
Q25: What factors contribute to the variations in this compound content observed in plants?
A25: Several factors can influence the this compound content in plants. These include genetic factors, environmental conditions such as altitude and climate, and the plant's developmental stage [, , , , ]. For example, a study on maritime pine (Pinus pinaster) demonstrated that the synthesis of this compound varies during the growth of needles, wood, and cortical tissues, indicating the influence of developmental stage [].
Q26: What are the implications of these variations for the use of this compound in various applications?
A26: Understanding these variations is crucial for optimizing the extraction and utilization of this compound from natural sources [, , ]. It also highlights the importance of developing standardized protocols for this compound production to ensure consistency and efficacy in different applications [, ].
Q27: Can you provide an example where this compound variation is significant for a specific application?
A27: In the perfume industry, the olfactory properties of essential oils containing this compound can vary depending on the plant source and its this compound content [, ]. Understanding these variations is crucial for developing fragrances with consistent and desirable aroma profiles.
Q28: How does this compound's structure relate to its activity compared to other monoterpenes?
A28: While this compound shares its C10H16 formula with other monoterpenes, its unique bicyclic structure with a strained cyclopropane ring differentiates its reactivity and biological activity [, , , ]. This influences its binding affinity to specific receptors like the GABAA-BZD receptors and affects its toxicity and interaction with insects [, , , , ].
Q29: Can you elaborate on the structure-activity relationship of this compound with respect to its insecticidal activity?
A29: Studies on spruce budworm (Choristoneura fumiferana) suggest that while this compound is less toxic than α-pinene, it can still impact larval growth and survival []. This highlights how subtle changes in the structure of monoterpenes can significantly alter their interaction with biological targets.
Q30: What are the challenges associated with formulating this compound for different applications?
A31: this compound is a volatile and hydrophobic compound, posing challenges for its formulation into stable and bioavailable products [, ]. Strategies such as encapsulation, nano-emulsification, or the use of appropriate carriers may be explored to overcome these limitations and improve its delivery and efficacy.
Q31: How can the environmental impact of this compound production and use be minimized?
A32: Sustainable extraction methods, responsible waste management, and the development of biodegradable formulations are crucial for minimizing the ecological footprint of this compound production and use []. Exploring alternative sources of this compound, such as microbial production or upcycling from waste streams, could also contribute to sustainability.
Q32: What are the future directions for research on this compound?
A33: Future research should focus on a deeper understanding of this compound's pharmacological and toxicological profiles, exploring its potential in various therapeutic areas, developing efficient and sustainable production methods, and designing optimized formulations for enhanced delivery and efficacy [, ].
Q33: How can cross-disciplinary collaboration contribute to advancing this compound research?
A34: Collaborative efforts involving chemists, biologists, pharmacologists, and environmental scientists are crucial for a holistic understanding of this compound and its applications []. This interdisciplinary approach can lead to the development of innovative and sustainable solutions for harnessing the full potential of this versatile monoterpene.
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